Product packaging for Iodipamide I-131(Cat. No.:CAS No. 114096-65-0)

Iodipamide I-131

Cat. No.: B12784962
CAS No.: 114096-65-0
M. Wt: 1163.8 g/mol
InChI Key: FFINMCNLQNTKLU-XSNBVHRZSA-N
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Description

Iodipamide I-131 is a radioactive diagnostic agent provided for non-clinical research purposes. As a compound where the I-131 radioisotope is conjugated to iodipamide, it is intended for use in laboratory studies to investigate its properties and potential applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all activities involving this material comply with their institution's radiation safety guidelines and local regulations for the handling and disposal of radioactive substances. The specific research applications, mechanism of action, and detailed pharmacokinetic data for this compound should be referenced from the current scientific literature and the manufacturer's certificate of analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14I6N2O6 B12784962 Iodipamide I-131 CAS No. 114096-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114096-65-0

Molecular Formula

C20H14I6N2O6

Molecular Weight

1163.8 g/mol

IUPAC Name

3-[[6-[3-carboxy-2,4,6-tris(131I)(iodanyl)anilino]-6-oxohexanoyl]amino]-2,4,6-tris(131I)(iodanyl)benzoic acid

InChI

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/i21+4,22+4,23+4,24+4,25+4,26+4

InChI Key

FFINMCNLQNTKLU-XSNBVHRZSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1[131I])NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2[131I])C(=O)O)[131I])[131I])[131I])C(=O)O)[131I]

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Origin of Product

United States

Preparation Methods

Neutron Irradiation of Tellurium Compounds

The primary method for producing iodine-131 involves neutron irradiation of tellurium compounds, such as tellurium oxide (TeO2) or telluric acid (H6TeO6), in a nuclear reactor. The neutron capture by tellurium-130 results in the formation of tellurium-131, which decays to iodine-131, a beta emitter used in medical applications.

  • Process Summary:
    • Irradiate tellurium oxide or telluric acid with thermal neutrons at temperatures between 50°C and 120°C.
    • The reaction: $$ \text{Te-130} + n \rightarrow \text{Te-131} \rightarrow \text{I-131} $$ (via beta decay).
    • The irradiated compound contains iodine-131 embedded within the tellurium matrix.

Extraction and Purification of Iodine-131

The extraction of iodine-131 from the irradiated tellurium compound is a critical step due to the radioactivity and the need for high chemical purity.

  • Barium Hydroxide Precipitation Method:

    • The irradiated tellurium compound is dissolved in an aqueous solution containing barium hydroxide.
    • This precipitates tellurium as barium tellurite or tellurate salts, separating it from iodine.
    • Heating the solution crystallizes the precipitate and liberates iodine.
    • Acidification converts iodine into a volatile form.
    • Iodine-131 is then distilled off under reflux in a nitrogen atmosphere.
    • Entrainer ions such as iodide (I⁻) and iodate (IO₃⁻) are added to facilitate distillation.
    • Hydrogen peroxide is used to oxidize the solution, and sulfuric acid adjusts acidity to 6 N.
    • The distillation recovers approximately 90% of the iodine-131 present.
  • Dry Distillation Method:

    • Finely ground tellurium dioxide is heated to 550–600°C for at least one hour.
    • After irradiation, iodine-131 is separated by vacuum distillation at 600–700°C.
    • The iodine vapor is condensed in a cold trap and dissolved in sodium hydroxide solution.
    • This method reduces processing time and avoids chemical impurities.

Extraction from Nuclear Reactor Fuel Solutions

An alternative method involves adsorbing iodine-131 from nuclear reactor fuel solutions using extraction columns packed with aluminum oxide or hydrous zirconium oxide.

  • The fuel solution is passed through the column where iodine-131 is adsorbed.
  • The column is washed with nitric acid, water, and ammonium hydroxide to remove impurities.
  • Iodine-131 is then desorbed using sodium hydroxide or other stripping solutions.
  • This method achieves high recovery rates and good purification.

Labeling of Iodipamide with Iodine-131

Once high-purity iodine-131 is obtained, it is used to label iodipamide to form Iodipamide I-131, which serves as a radiopharmaceutical agent.

  • The labeling involves the substitution of iodine atoms in the iodipamide molecule with radioactive iodine-131.
  • The process requires controlled conditions to maintain the stability of iodipamide and ensure efficient incorporation of iodine-131.
  • Post-labeling purification steps remove free iodine-131 and other impurities.
  • The final product is typically stabilized with buffers and antioxidants to preserve radiochemical purity.

Summary Table of Preparation Methods

Step Method/Technique Conditions/Details Yield/Purity Reference
Iodine-131 Production Neutron irradiation of tellurium oxide/acid 50–120°C, thermal neutrons High activity, embedded iodine-131
Extraction & Purification Barium hydroxide precipitation & distillation Acidify to 6 N, add iodide/iodate, reflux under N2 ~90% iodine-131 recovery, high purity
Extraction & Purification Dry vacuum distillation 600–700°C under vacuum High purity, reduced processing time
Extraction from fuel solution Adsorption on Al2O3 or ZrO2 columns Flow rate 0.5–2.0 mL/min, nitric acid washes High recovery, good purification
Labeling of iodipamide Radioiodination with I-131 Controlled substitution, stabilization post-labeling High radiochemical purity

Research Findings and Notes

  • The barium hydroxide precipitation method simplifies iodine separation and yields a product with high chemical purity and activity, with the entire process taking about 4 hours.
  • Dry distillation offers a faster alternative with minimal chemical impurities but requires high-temperature equipment.
  • Extraction from nuclear fuel solutions is suitable for large-scale iodine-131 recovery with efficient purification.
  • Labeling iodipamide with iodine-131 requires careful control to maintain the biological and chemical integrity of the compound.
  • Stabilization of the labeled compound often involves phosphate buffers and antioxidants to prevent radiolysis and free iodine release.

Chemical Reactions Analysis

Types of Reactions

Iodipamide I-131 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce iodinated quinones, while reduction reactions may yield iodinated hydrocarbons .

Scientific Research Applications

Iodipamide I-131 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Iodipamide I-131 involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, creating a contrast that allows for the visualization of internal structures. The compound is primarily excreted through the hepato-biliary system, concentrating in the bile and allowing for detailed imaging of the gallbladder and bile ducts .

Comparison with Similar Compounds

Chemical Structure and Pharmacokinetics

Iodipamide belongs to the class of iodinated contrast media (ICMs), which include:

  • Iodoxamate: A non-ionic dimer used in cholangiography.
  • Diatrizoate: An ionic monomer used in angiography and urography.
  • Iohexol: A non-ionic monomer employed in myelography and CT imaging.

Key Structural Differences :

  • Iodipamide is a dimeric ionic compound with six iodine atoms, while iohexol and diatrizoate are monomers.
  • Iodoxamate shares dimeric structure but is non-ionic, reducing osmotic toxicity .

Clinical Efficacy in Imaging

A double-blind study comparing iodipamide and iodoxamate in cholangiography found:

  • Opacification Quality : Both agents achieved comparable biliary tract visualization.
Parameter Iodipamide (Ionic Dimer) Iodoxamate (Non-Ionic Dimer)
Bile Flow Stimulation 22 mL/mmol Not reported
Osmotic Activity 1.5 mosmol/mmol Lower (reduced side effects)

Environmental Degradation and Stability

Iodipamide’s environmental persistence was compared with iohexol and diatrizoate in UV/TiO₂ and activated sludge processes:

Degradation Efficiency in UV/TiO₂ Process:
Compound Adsorption Capacity (KH, mg/g) Quantum Yield Removal After 10 Min (TiO₂ 500 mg/L)
Iodipamide 0.68 0.029 63%
Diatrizoate 0.29 0.004 54%
Iohexol 0.36 0.006 33%
  • Key Findings :
    • Iodipamide showed the highest adsorption onto TiO₂ and fastest photolytic degradation due to its high quantum yield.
    • In tap water, iodipamide and diatrizoate were fully removed within 30 minutes, while iohexol required 60 minutes .

Q & A

Q. What experimental protocols ensure accurate quantification of I-131 in environmental or biological samples, and how can cross-contamination risks be minimized?

Methodological Answer:

  • Use gamma spectrometry with high-purity germanium (HPGe) detectors for precise I-131 quantification. Calibrate instruments using certified reference materials (CRMs) traceable to national standards.
  • To avoid volatilization artifacts (e.g., during heated evaporation of samples), pre-test quality control (QC) samples under identical conditions .
  • Implement blind QC crosschecks and document deviations in sample preparation workflows, particularly for non-volatile nuclides that may co-occur with I-131 .

Q. What are the key considerations for designing preclinical studies to evaluate I-131’s thyroid uptake kinetics?

Methodological Answer:

  • Use animal models (e.g., rodents or sheep) with controlled iodine diets to mimic human thyroid physiology. Monitor thyroid-stimulating hormone (TSH) levels to standardize iodine uptake conditions .
  • Include dose-response cohorts (e.g., 45 mcg/day vs. 135 mcg/day) to assess threshold effects, as prolonged low-dose exposure may mask acute toxicity .
  • Validate results with histopathological examinations to correlate functional changes (e.g., reduced radioiodine avidity) with tissue damage .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in the relative biological effectiveness (RBE) of I-131 compared to external radiation sources in thyroid carcinogenesis studies?

Methodological Answer:

  • Conduct comparative studies using in vitro models (e.g., thyroid follicular cell lines) exposed to I-131 versus X-rays. Measure DNA double-strand breaks (DSBs) via γ-H2AX foci assays to quantify radiation-induced damage .
  • Analyze epidemiological data from populations exposed to I-131 (e.g., Chernobyl cohorts) alongside experimental RBE values. Adjust for confounding variables like dose rate and tissue repair mechanisms .
  • Publish contradictory findings transparently, emphasizing methodological differences (e.g., dosimetry models or endpoint selection) to guide consensus .

Q. What statistical approaches are recommended for analyzing longitudinal data on I-131’s therapeutic efficacy in differentiated thyroid cancer (DTC)?

Methodological Answer:

  • Use Kaplan-Meier survival analysis with log-rank tests to compare recurrence-free intervals across I-131 dose groups (e.g., 30 mCi vs. 100 mCi). Stratify by tumor stage and TSH suppression levels .
  • Apply Cox proportional hazards models to adjust for covariates like age, sex, and genetic mutations (e.g., BRAF V600E). Validate assumptions using Schoenfeld residuals .
  • Address missing data via multiple imputation or sensitivity analyses, particularly in retrospective cohort studies .

Q. How should researchers optimize experimental models to study I-131’s off-target effects on non-thyroidal tissues (e.g., salivary glands or bone marrow)?

Methodological Answer:

  • Implement hybrid imaging (SPECT/CT or PET/MRI) to track I-131 biodistribution in real time. Correlate uptake in non-target tissues with biomarkers of toxicity (e.g., amylase for salivary glands) .
  • Use transgenic models (e.g., NIS-knockout mice) to isolate iodine transport mechanisms. Compare results with wild-type cohorts to identify tissue-specific vulnerabilities .
  • Apply dose-escalation protocols with rigorous hematological monitoring (e.g., platelet counts) to define safe activity thresholds .

Data Contradiction Analysis

Example Table: Reported RBE Values for I-131 vs. External Radiation

Study TypeRBE (I-131)EndpointLimitationSource
In vitro (Lee et al., 1982)1.0Clonogenic survivalLimited to acute high-dose exposure
Chernobyl cohort~1.2Thyroid cancer incidenceConfounding by environmental factors
Sheep model (NCI, 1997)0.8Thyroid function lossSpecies-specific metabolic differences

Methodological Recommendations

  • For Replication Studies: Follow Beilstein Journal guidelines: document experimental details (e.g., reagent lot numbers, equipment calibration) in supplementary materials to enable independent verification .
  • For Clinical Data: Adopt the American Thyroid Association’s evidence tiers (e.g., “Level A” for randomized trials) to prioritize high-confidence findings in meta-analyses .
  • For Qualitative Data: Use thematic analysis frameworks (e.g., six-step process by Kiger & Varpio, 2020) to interpret patient-reported outcomes in I-131 therapy studies .

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